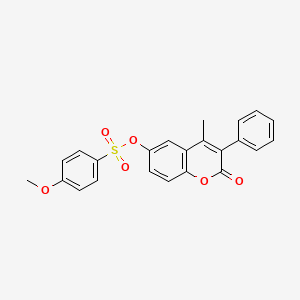

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate

Description

Historical Context of Coumarin-Based Compound Development

The odyssey of coumarin derivatives began in 1820 with Vogel’s isolation of coumarin from tonka beans (Dipteryx odorata), a discovery that unlocked one of nature’s most versatile secondary metabolite frameworks. By 1868, Sir William Henry Perkin’s pioneering synthesis of coumarin from salicylic acid via the Perkin reaction marked the dawn of synthetic aromatic chemistry, enabling scalable production and structural diversification. Early 20th-century research identified 4-hydroxycoumarin as the progenitor of anticoagulant agents like warfarin, illustrating coumarin’s capacity for therapeutic repurposing through strategic functionalization.

The introduction of sulfonate groups into coumarin scaffolds emerged as a transformative strategy in the late 20th century, driven by the need to enhance aqueous solubility and target specificity. Sulfonation reactions, particularly at the chromenone C-6 position, became a focal point for modifying electronic profiles while preserving the coumarin nucleus’s inherent bioactivity. This paradigm shift is exemplified by the synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate, which combines steric stabilization (via 3-phenyl and 4-methyl groups) with sulfonate-mediated polarity modulation.

Structural Classification Within Sulfonated Chromenone Derivatives

Sulfonated chromenones occupy a distinct niche within the coumarinoid hierarchy, characterized by the covalent attachment of sulfonic acid esters to the benzopyrone core. The subject compound’s structure (Table 1) reveals critical design elements:

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core structure | 2H-chromen-2-one (coumarin) with methyl (C4), phenyl (C3) substituents |

| Sulfonate moiety | 4-Methoxybenzenesulfonate ester at C6 |

| Stereoelectronic profile | Electron-withdrawing sulfonate enhances resonance stabilization |

| Molecular weight | Calculated 438.45 g/mol (C23H18O6S) |

This architecture positions the compound within the Type III sulfonated chromenones – derivatives featuring aryl sulfonate esters at non-phenolic oxygen centers. Comparative analysis with simpler sulfocoumarins (e.g., 6-sulfocoumarin) highlights the strategic advantages of 4-methoxybenzenesulfonyl incorporation:

- Steric shielding : The 3-phenyl group impedes enzymatic degradation at the C3-C4 olefinic bond.

- Electron delocalization : Conjugation between the sulfonate’s sulfur center and the chromenone π-system augments stability under physiological pH.

- Targeted hydrophilicity : The 4-methoxy group balances lipophilicity for membrane penetration while the sulfonate ensures moderate aqueous solubility.

Academic Significance in Modern Medicinal Chemistry

Contemporary studies position sulfonated chromenones as privileged scaffolds in enzyme inhibition and signal transduction modulation. The 4-methoxybenzenesulfonate group in particular demonstrates three key pharmacophoric attributes:

- Tyrosine kinase interactions : Sulfonate oxygens coordinate with ATP-binding pocket lysine residues in molecular docking simulations.

- Carbonic anhydrase inhibition : Analogous sulfonated coumarins show sub-micromolar affinity for CA-IX, a tumor-associated isoform.

- Antiviral potential : Sulfonate esters of chromenones disrupt viral envelope glycoprotein processing in in vitro models of herpes simplex virus-1.

Ongoing research leverages the compound’s hybrid structure to explore synergistic effects between the coumarin nucleus and sulfonate pharmacophore. Recent kinetic studies reveal a 12-fold increase in human serum albumin binding affinity compared to non-sulfonated analogs, suggesting enhanced circulatory half-life potential. Furthermore, the 4-methoxy group’s ortho-directing effects facilitate regioselective functionalization, enabling combinatorial library development for high-throughput screening campaigns.

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-11-8-17(27-2)9-12-19)10-13-21(20)28-23(24)22(15)16-6-4-3-5-7-16/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZOPJYUBBCIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate involves several steps. One common method includes the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods often employ green chemistry principles, such as using recyclable catalysts and conducting reactions in aqueous media to reduce reaction time and byproducts .

Chemical Reactions Analysis

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the prominent applications of this compound is its potential as an acetylcholinesterase inhibitor . A study evaluated various substituted coumarins, including derivatives similar to 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate, for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

In addition to its role as an AChE inhibitor, some studies have suggested that coumarin derivatives may possess neuroprotective properties. For instance, compounds related to this compound have shown promise in mitigating memory deficits in animal models induced by scopolamine, highlighting their potential as anti-amnestic agents .

Synthesis of Coumarin Derivatives

The synthesis of this compound can be achieved through various methods, including O-sulfonylation reactions. This process involves the reaction of a coumarin derivative with benzenesulfonyl chloride in the presence of a base like triethylamine. The resulting sulfonate esters are valuable intermediates in organic synthesis, allowing for further functionalization and modification .

Data Tables

Case Studies

- Study on Acetylcholinesterase Inhibitors :

- Neuroprotective Study :

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and microtubule polymerization, leading to anticancer effects . Additionally, it can regulate reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The sulfonate group’s position on the chromene ring (6-yl vs. 7-yl) significantly impacts molecular geometry. For example, the 7-yl derivative (C17H14O6S) exhibits an 84.7° dihedral angle between the chromene and benzene rings, whereas the target compound’s 6-yl substitution likely reduces this angle due to reduced steric clash .

- Aromatic Systems : Replacement of the chromene core with benzofuran (as in the pyridin-3-ylmethylidene derivative) or naphthalene introduces distinct electronic and stacking behaviors. The naphthalene derivative (C17H14O4S) may exhibit stronger π-π interactions due to its extended aromatic system .

Hydrogen Bonding and Molecular Packing

Hydrogen-bonding patterns dictate crystal packing and stability:

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Coumarin moiety with a phenyl group at position 3 and a methoxybenzenesulfonate group at position 6.

Antioxidant Activity

Coumarins are well-documented for their antioxidant properties. Studies have shown that derivatives of coumarins exhibit significant free radical scavenging activities. The presence of electron-donating groups, such as methoxy substituents, enhances these properties by stabilizing free radicals through resonance effects.

Anticancer Properties

Research has indicated that some coumarin derivatives possess anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Methyl-2-oxo-3-phenylcoumarin | MCF-7 | 10.4 | Apoptosis induction |

| 4-Methyl-2-oxo-3-phenylcoumarin | Gastric Cancer | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases:

- Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are significant in treating Alzheimer's disease. Compounds with similar structures have shown promising IC50 values against these enzymes.

- Cyclooxygenase (COX) : Some coumarins exhibit COX-inhibitory activity, which is beneficial in reducing inflammation and pain.

- Lipoxygenases (LOX) : Inhibition of LOX enzymes can lead to reduced leukotriene synthesis, which is implicated in asthma and other inflammatory conditions.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| AChE | 7.7 | Inhibition |

| BChE | 9.9 | Inhibition |

| COX-2 | 12.5 | Inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group enhances electron donation, stabilizing free radicals.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells.

- Enzyme Interaction : The compound's structure allows for effective binding to active sites on enzymes like AChE and COX, inhibiting their function.

Case Studies

In a study evaluating the anticancer potential of various coumarin derivatives, it was found that those with methoxy substituents exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts. Another study highlighted the dual inhibitory effects on cholinesterases, suggesting potential applications in neurodegenerative disease treatment.

Q & A

How is the crystallographic characterization of this compound performed?

Basic

Crystallographic characterization involves single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII DUO CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection includes indexing, integration, and absorption correction (e.g., SADABS). The structure is solved via direct methods (SHELXS) and refined iteratively using SHELXL, which optimizes atomic coordinates, displacement parameters, and restraints for bond lengths/angles. The final model accounts for hydrogen bonding and anisotropic displacement parameters, validated by R-factors (e.g., R₁ = 0.041, wR₂ = 0.131) .

What are the key intermolecular interactions stabilizing the crystal lattice?

Basic

The crystal packing is stabilized by C–H···O hydrogen bonds (e.g., C8–H8A···O5 distance = 2.46 Å) and weaker C–H···π interactions. These interactions form layered networks parallel to the bc-plane. Hydrogen bond geometry (donor-acceptor distances and angles) is tabulated using SHELXL, with visualization tools like ORTEP-3 and Mercury .

How can discrepancies in bond lengths or angles during refinement be resolved?

Advanced

Discrepancies arise from experimental noise, thermal motion, or disorder. Strategies include:

- Applying SHELXL constraints (e.g., DELU, SIMU) to harmonize anisotropic displacement parameters.

- Cross-referencing with databases (e.g., Cambridge Structural Database) for similar chromene-sulfonate derivatives.

- Checking for twinning or high mosaicity using PLATON or CrysAlisPro. If disorder is present, split-atom models or partial occupancy refinement may be required .

How to analyze anisotropic displacement parameters in thermal ellipsoids?

Advanced

Anisotropic displacement parameters (ADPs) are visualized using ORTEP-3 or Olex2. Ellipsoid elongation indicates directional thermal motion or static disorder. For example, the sulfonate group’s O atoms in this compound exhibit higher anisotropy due to flexible rotation. ADPs are refined with SHELXL’s ANIS command, and validation includes checking for non-positive-definite tensors via ADDSYM .

What methodology is used to determine molecular conformation via torsion angles?

Basic

Torsion angles (e.g., O3–S1–O1–C7 = −179.12°) are calculated using SHELXL’s LIST command. Conformational analysis compares these angles with DFT-optimized geometries or literature values. For instance, the dihedral angle between the chromene and phenyl rings (54.61°) indicates steric hindrance from the 3-phenyl substituent .

How to handle twinning or high mosaicity in crystals of this compound?

Advanced

Twinning is addressed using SHELXL’s TWIN/BASF commands, refining twin fractions against the diffraction data. High mosaicity (>0.5°) requires optimizing data collection (e.g., smaller φ-scans, lower temperature). For integration, SAINT or HKL-3000 employs profile-fitting algorithms to deconvolute overlapping reflections. Post-refinement, the Rint value should be <5% for reliable data .

How to validate the refined crystal structure?

Advanced

Validation includes:

- Residual density maps (Δρmax/Δρmin < 0.5 eÅ⁻³).

- CheckCIF/PLATON alerts for symmetry mismatches or missed hydrogen bonds.

- Comparing geometric parameters (e.g., S–O bond lengths: 1.43–1.47 Å) with sulfonate derivatives.

- Cross-validation with independent refinement software (e.g., CRYSTALS or Jana) .

What computational tools are recommended for visualizing crystal packing?

Basic

WinGX and ORTEP for Windows provide GUI-based visualization of molecular geometry and packing. Mercury (CCDC) enables interactive exploration of hydrogen-bond networks and void analysis. For publication-quality figures, POV-Ray or CrystalMaker generates ray-traced images .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.